molecular formula C9H4F5NOS B13124879 7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole

7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B13124879
M. Wt: 269.19 g/mol
InChI Key: SYHXTRVBLQEMOS-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole is a compound that belongs to the class of benzo[d]thiazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both difluoromethoxy and trifluoromethyl groups in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or modulating enzyme activity. The compound’s effects are mediated through its binding to target proteins, altering their function and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole lies in the combination of difluoromethoxy and trifluoromethyl groups, which confer enhanced stability, reactivity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H4F5NOS

Molecular Weight

269.19 g/mol

IUPAC Name

7-(difluoromethoxy)-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H4F5NOS/c10-8(11)16-5-3-1-2-4-6(5)17-7(15-4)9(12,13)14/h1-3,8H

InChI Key

SYHXTRVBLQEMOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)SC(=N2)C(F)(F)F

Origin of Product

United States

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